molecular formula C17H16Br2N4O5S B15341697 5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide CAS No. 32868-88-5

5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide

Cat. No.: B15341697
CAS No.: 32868-88-5
M. Wt: 548.2 g/mol
InChI Key: SISHGZYFKJECIW-UHFFFAOYSA-N
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Description

5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of bis(2-bromoethyl)amino groups, a phenylsulfanyl moiety, and dinitrobenzamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of a suitable aromatic precursor to introduce nitro groups.

    Amination: Introduction of bis(2-bromoethyl)amino groups through nucleophilic substitution reactions.

    Thioether Formation: Formation of the phenylsulfanyl moiety via a thiolation reaction.

    Amidation: Final amidation step to form the benzamide structure.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, appropriate solvents, and temperature control to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, minimizing waste, and ensuring cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions involving the bis(2-bromoethyl)amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Thiolated or aminated derivatives.

Scientific Research Applications

5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The bis(2-bromoethyl)amino groups can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of biological processes. The dinitrobenzamide moiety may also contribute to its activity by generating reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide
  • 5-[4-[bis(2-iodoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide

Uniqueness

5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide is unique due to the presence of bis(2-bromoethyl)amino groups, which impart distinct reactivity and biological activity compared to its chloro and iodo analogs. The combination of these functional groups with the phenylsulfanyl and dinitrobenzamide moieties makes it a versatile compound for various applications.

Properties

CAS No.

32868-88-5

Molecular Formula

C17H16Br2N4O5S

Molecular Weight

548.2 g/mol

IUPAC Name

5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide

InChI

InChI=1S/C17H16Br2N4O5S/c18-5-7-21(8-6-19)11-1-3-12(4-2-11)29-16-9-13(17(20)24)14(22(25)26)10-15(16)23(27)28/h1-4,9-10H,5-8H2,(H2,20,24)

InChI Key

SISHGZYFKJECIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(CCBr)CCBr)SC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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